molecular formula C7H6ClN3O2S B2582792 5-Azido-2-methylbenzenesulfonyl chloride CAS No. 2241130-79-8

5-Azido-2-methylbenzenesulfonyl chloride

Cat. No. B2582792
CAS RN: 2241130-79-8
M. Wt: 231.65
InChI Key: YQACOKQQEXNDCU-UHFFFAOYSA-N
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Description

5-Azido-2-methylbenzenesulfonyl chloride is a compound extensively used in scientific research and industry. It is a derivative of benzenesulfonyl chloride, an organosulfur compound that is a colorless viscous oil and reacts with compounds containing reactive N-H and O-H bonds .


Chemical Reactions Analysis

Azides, such as this compound, can be used as nucleophiles in S_N2 reactions . They can also be reduced to primary amines, liberating N2 in the process .

Scientific Research Applications

Chemical Transformations and Synthesis

Sulfonyl chlorides, including 5-Azido-2-methylbenzenesulfonyl chloride, play a crucial role in organic synthesis, particularly in the formation of sulfonamides and sulfonyl azides. These compounds are key intermediates in synthesizing a wide range of chemicals, including pharmaceuticals, dyes, and materials with specific functional properties. For instance, sulfonylcarbamimidic azides from sulfonyl chlorides and 5‐aminotetrazole were studied, showcasing the potential for generating a variety of azide-containing compounds that could be used in further chemical transformations or as reagents in materials science (PeetNorton et al., 1987).

Polymer and Materials Science

In the context of polymer and materials science, sulfonyl chlorides, including potentially this compound, can be utilized to modify polymers or create new polymeric materials with desired properties. The study on initiator efficiency in atom transfer radical polymerization (ATRP) using tosyl chloride highlights the potential of sulfonyl chlorides in polymer chemistry, suggesting that similar compounds could be used to initiate or modify polymers in a controlled manner, enhancing their properties for specific applications (Gurr et al., 2005).

Advanced Oxidation Processes

Sulfonyl chlorides and azides can participate in advanced oxidation processes, indicating the potential for this compound to be involved in environmental and wastewater treatment research. The study on the effects of chloride ion on the degradation of Acid Orange 7 by sulfate radical-based advanced oxidation process hints at the complex interactions that can occur in the presence of chloride ions, potentially relevant to the environmental degradation or activation of sulfonyl chloride-based compounds (Yuan et al., 2011).

Bioconjugation and Drug Development

Furthermore, sulfonyl chlorides, including azido derivatives, can be essential in bioconjugation techniques for drug development and biomolecule labeling. The utilization of 4-fluorobenzenesulfonyl chloride for activating hydroxyl groups of polymeric carriers demonstrates the potential of sulfonyl chlorides in creating bioconjugates, suggesting similar applications for this compound in developing targeted drug delivery systems or diagnostic tools (Chang et al., 1992).

Future Directions

While specific future directions for 5-Azido-2-methylbenzenesulfonyl chloride are not mentioned in the search results, azobenzenes, a related class of compounds, have seen significant interest in the pharmaceutical sector . They are being integrated into materials for controlling properties and biological phenomena .

properties

IUPAC Name

5-azido-2-methylbenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3O2S/c1-5-2-3-6(10-11-9)4-7(5)14(8,12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQACOKQQEXNDCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=[N+]=[N-])S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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